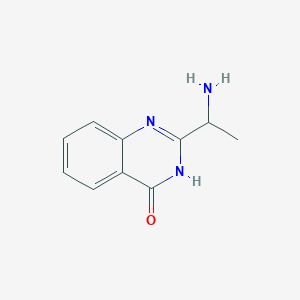![molecular formula C7H17NO3Si B11905786 Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate CAS No. 61661-03-8](/img/structure/B11905786.png)
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a carbamate group attached to a methyl (2-(methoxydimethylsilyl)ethyl) moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(methoxydimethylsilyl)ethyl)carbamate typically involves the reaction of a suitable amine with a carbamoyl chloride or isocyanate. One common method involves the reaction of methyl (2-(methoxydimethylsilyl)ethyl)amine with methyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of methyl (2-(methoxydimethylsilyl)ethyl)carbamate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of catalysts and solvents can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
Aplicaciones Científicas De Investigación
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of methyl (2-(methoxydimethylsilyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the (2-(methoxydimethylsilyl)ethyl) moiety.
N-methyl carbamate: Contains a different substitution pattern on the carbamate group
Uniqueness
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is unique due to the presence of the (2-(methoxydimethylsilyl)ethyl) group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other carbamates may not be effective .
Propiedades
Número CAS |
61661-03-8 |
|---|---|
Fórmula molecular |
C7H17NO3Si |
Peso molecular |
191.30 g/mol |
Nombre IUPAC |
methyl N-[2-[methoxy(dimethyl)silyl]ethyl]carbamate |
InChI |
InChI=1S/C7H17NO3Si/c1-10-7(9)8-5-6-12(3,4)11-2/h5-6H2,1-4H3,(H,8,9) |
Clave InChI |
HKVPNRLNZVCYCR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


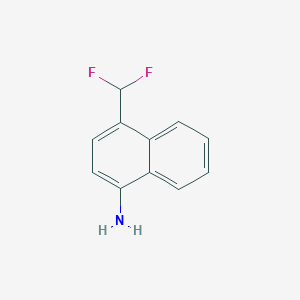
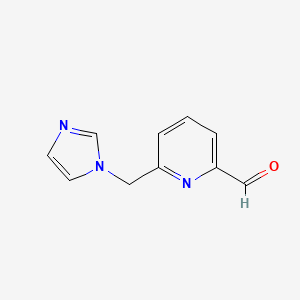
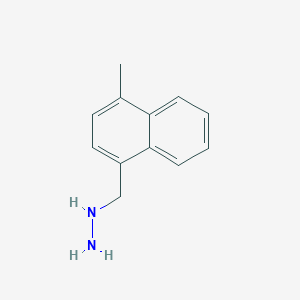

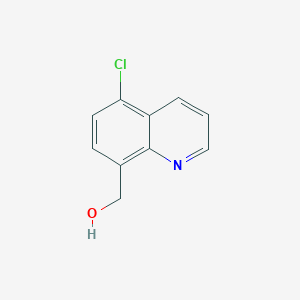

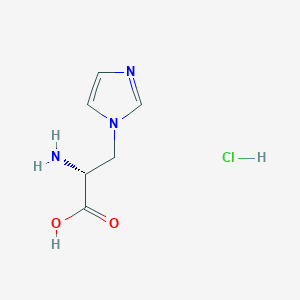
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
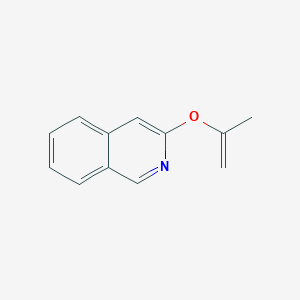

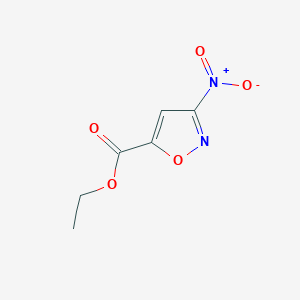
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
